molecular formula C44H76NO8P B3044296 2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 40811-59-4

2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B3044296
CAS No.: 40811-59-4
M. Wt: 778 g/mol
InChI Key: XXKFQTJOJZELMD-RSLAUBRISA-N
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Description

The compound 2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex lipid molecule that plays significant roles in biological systems. It is known for its intricate structure, combining long-chain polyunsaturated fatty acids with a phospholipid backbone. This unique arrangement makes it an essential component in cellular membranes, contributing to their fluidity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound involves the esterification of 2,3-dihydroxypropyl phosphate with (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid. The process typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of ester bonds under mild conditions. The reaction is carried out in an organic solvent, like dichloromethane, at low temperatures to prevent unwanted side reactions.

Industrial Production Methods:

Industrial production of 2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate often involves enzymatic methods to ensure high specificity and yield. Lipase enzymes are used to catalyze the esterification process, allowing for a more environmentally friendly and efficient production compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon bonds in the fatty acid chains. This can lead to the formation of hydroperoxides and subsequent breakdown products.

  • Reduction: : Reduction reactions are less common but can occur under specific conditions, leading to the saturation of the double bonds in the fatty acid chains.

  • Substitution: : The phosphoryl group can participate in substitution reactions, where it is replaced by other functional groups under the influence of nucleophiles.

Common Reagents and Conditions:

  • Oxidizing agents: : Hydrogen peroxide, oxygen, or peroxyl radicals.

  • Reducing agents: : Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

  • Nucleophiles: : Ammonia, primary amines, or alcohols for substitution reactions.

Major Products:

  • Oxidation: : Hydroperoxides, aldehydes, and ketones.

  • Reduction: : Saturated fatty acids.

  • Substitution: : Varied phosphorylated derivatives.

Scientific Research Applications

This compound is invaluable in scientific research due to its involvement in cellular signaling and membrane structure:

  • Chemistry: : Studied for its reactivity and synthesis pathways.

  • Biology: : Essential in the study of membrane dynamics and lipid-protein interactions.

  • Medicine: : Investigated for its role in metabolic diseases and its potential as a therapeutic target.

  • Industry: : Used in the formulation of specialized lipids for nutritional supplements and pharmaceuticals.

Mechanism of Action

2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate exerts its effects primarily through its incorporation into cellular membranes. It influences membrane fluidity and participates in signaling pathways by interacting with proteins and other lipids. The unsaturated fatty acid chains allow for dynamic adjustments in membrane rigidity, affecting various cellular processes.

Comparison with Similar Compounds

Compared to other phospholipids, this compound stands out due to its long-chain polyunsaturated fatty acids, which provide unique biophysical properties. Similar compounds include:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): : Common in lung surfactants but lacks the polyunsaturated chains.

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): : Contains unsaturated fatty acids but with different chain lengths and positions.

  • 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC): : Similar in structure but differs in the degree and position of unsaturation.

This compound's specific fatty acid composition imparts distinct functional roles, making it a subject of extensive research in various scientific fields.

Properties

IUPAC Name

2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8-11,14-17,20-23,42H,6-7,12-13,18-19,24-41H2,1-5H3/b10-8-,11-9-,16-14-,17-15-,22-20-,23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKFQTJOJZELMD-RSLAUBRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40811-59-4
Record name Choline, phosphate, ester with 1,2-dilinolenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040811594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
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